molecular formula C28H28F3NO2 B15191264 6,11-Dihydro-N-(2,6-diisopropylphenyl)-2-trifluoromethyl-dibenz(b,e)oxepin-11-carboxamide CAS No. 144170-12-7

6,11-Dihydro-N-(2,6-diisopropylphenyl)-2-trifluoromethyl-dibenz(b,e)oxepin-11-carboxamide

Cat. No.: B15191264
CAS No.: 144170-12-7
M. Wt: 467.5 g/mol
InChI Key: DICGWXUOYQBIMK-UHFFFAOYSA-N
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Description

6,11-Dihydro-N-(2,6-diisopropylphenyl)-2-trifluoromethyl-dibenz(b,e)oxepin-11-carboxamide is a complex organic compound known for its unique chemical structure and properties This compound is part of the dibenzoxepin family, which is characterized by a tricyclic structure incorporating an oxepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,11-Dihydro-N-(2,6-diisopropylphenyl)-2-trifluoromethyl-dibenz(b,e)oxepin-11-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dibenzoxepin Core: This can be achieved through a cyclization reaction involving appropriate aromatic precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions to ensure selective substitution.

    Attachment of the Diisopropylphenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction, utilizing diisopropylbenzene as a starting material.

    Final Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the oxepin moiety.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The trifluoromethyl and diisopropylphenyl groups can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

6,11-Dihydro-N-(2,6-diisopropylphenyl)-2-trifluoromethyl-dibenz(b,e)oxepin-11-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6,11-Dihydro-N-(2,6-diisopropylphenyl)-2-trifluoromethyl-dibenz(b,e)oxepin-11-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group may enhance its binding affinity to certain enzymes or receptors, while the diisopropylphenyl group may influence its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 6,11-Dihydro-N-(2,6-diisopropylphenyl)-2-methyl-dibenz(b,e)oxepin-11-carboxamide
  • 6,11-Dihydro-N-(2,6-diisopropylphenyl)-2-methoxycarbonyl-dibenz(b,e)oxepin-11-carboxamide

Uniqueness

The presence of the trifluoromethyl group in 6,11-Dihydro-N-(2,6-diisopropylphenyl)-2-trifluoromethyl-dibenz(b,e)oxepin-11-carboxamide distinguishes it from its analogs, potentially enhancing its chemical reactivity and biological activity. This unique feature may make it more suitable for certain applications, particularly in the development of pharmaceuticals and advanced materials.

Properties

CAS No.

144170-12-7

Molecular Formula

C28H28F3NO2

Molecular Weight

467.5 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-2-(trifluoromethyl)-6,11-dihydrobenzo[c][1]benzoxepine-11-carboxamide

InChI

InChI=1S/C28H28F3NO2/c1-16(2)20-10-7-11-21(17(3)4)26(20)32-27(33)25-22-9-6-5-8-18(22)15-34-24-13-12-19(14-23(24)25)28(29,30)31/h5-14,16-17,25H,15H2,1-4H3,(H,32,33)

InChI Key

DICGWXUOYQBIMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2C3=CC=CC=C3COC4=C2C=C(C=C4)C(F)(F)F

Origin of Product

United States

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